Silane, (2,4,6-trimethylphenyl)-
Description
Significance of Organosilanes in Chemical Synthesis and Materials Science
Organosilanes, compounds containing at least one carbon-silicon bond, are of paramount importance in numerous scientific and industrial domains. Their utility stems from the unique physicochemical properties conferred by the silicon atom. In chemical synthesis, they serve as versatile intermediates, protective groups, and reagents for a wide array of transformations. gelest.com The polarity of the Si-C bond and the ability of silicon to stabilize adjacent charges are key to their reactivity. In materials science, organosilanes are indispensable for modifying surfaces, acting as coupling agents to enhance adhesion between organic polymers and inorganic substrates, and forming the backbone of silicone polymers with exceptional thermal stability and tunable properties. taylorfrancis.com
Distinctive Characteristics of Aryl-Substituted Silanes
The introduction of an aryl group directly attached to the silicon atom imparts specific characteristics to the organosilane. The electronic interaction between the aromatic π-system and the silicon d-orbitals can influence the reactivity of the Si-C bond and the aromatic ring itself. Furthermore, the nature and position of substituents on the aryl ring can be tailored to fine-tune the compound's electronic and steric properties. These characteristics are leveraged in applications ranging from cross-coupling reactions in organic synthesis to the development of advanced materials with specific optical or electronic properties.
Overview of Research Trajectories for Silane (B1218182), (2,4,6-trimethylphenyl)- and Related Sterically Hindered Analogues
Research into sterically hindered arylsilanes, such as Silane, (2,4,6-trimethylphenyl)-, is driven by the desire to understand and control the reactivity of the silicon center. The bulky 2,4,6-trimethylphenyl (mesityl) group provides a significant steric shield around the silicon atom, which can dramatically alter its reaction kinetics and thermodynamic stability. Studies on such compounds often focus on their increased resistance to hydrolysis and their unique reactivity in comparison to less hindered analogues. These investigations are crucial for designing robust organosilane-based materials and for developing selective synthetic methodologies. While detailed research specifically on Silane, (2,4,6-trimethylphenyl)- is not as extensive as for its less hindered counterparts, the broader study of sterically encumbered organosilanes provides a valuable framework for understanding its behavior.
Structure
2D Structure
Properties
InChI |
InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPOJMQRBBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40767120 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-34-9 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Physical Properties of Silane, 2,4,6 Trimethylphenyl
The fundamental properties of Silane (B1218182), (2,4,6-trimethylphenyl)- are summarized in the table below. The presence of the bulky mesityl group is expected to influence its physical state and solubility.
| Property | Value |
| Molecular Formula | C₉H₁₄Si |
| Molecular Weight | 150.29 g/mol |
| IUPAC Name | Silane, (2,4,6-trimethylphenyl)- |
| Synonyms | Mesitylsilane |
| CAS Number | 18036-83-4 |
| Appearance | Expected to be a liquid or low-melting solid |
Data sourced from PubChem and other chemical databases.
Mechanistic Investigations in Reactions Involving 2,4,6 Trimethylphenyl Silane Derivatives
Catalytic Reaction Mechanisms
Hydrosilylation Mechanisms
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organic synthesis. (2,4,6-Trimethylphenyl)silane derivatives are effective reagents in the hydrosilylation of various functional groups, including ketones, alkenes, and alkynes. The mechanisms of these reactions can vary significantly depending on the catalyst and substrate.
In certain hydrosilylation reactions, particularly those initiated by radical initiators or photochemically, a radical chain mechanism involving silyl (B83357) radicals is operative. researchgate.netthieme-connect.de The process begins with the generation of a silyl radical from the (2,4,6-trimethylphenyl)silane derivative. This highly reactive silyl radical then adds to the unsaturated bond (e.g., a carbon-carbon double or triple bond) to form a carbon-centered radical intermediate. researchgate.netnih.gov This intermediate subsequently abstracts a hydrogen atom from another molecule of the silane (B1218182), yielding the hydrosilylated product and regenerating the silyl radical, which continues the chain reaction. researchgate.net The stability of the silyl radical and the strength of the Si-H bond are critical factors influencing the efficiency of this chain process. thieme-connect.de While not all silanes are effective in radical chain reactions due to strong Si-H bonds, the specific substituents on the silicon atom can modulate this reactivity. thieme-connect.de
A significant advancement in catalysis is the development of metal-free reaction systems. N-Heterocyclic carbenes (NHCs) have emerged as potent catalysts for the hydrosilylation of carbon dioxide (CO2), a process relevant to carbon capture and utilization. rsc.orgnih.govresearchgate.netresearchgate.net In a representative mechanism, the NHC activates the CO2 molecule by forming an NHC-CO2 adduct. nih.govresearchgate.net This adduct then interacts with the silane, such as a (2,4,6-trimethylphenyl)silane derivative. The oxygen atom of the NHC-CO2 adduct coordinates to the silicon atom, facilitating the transfer of the hydride from the silane to the carbon atom of CO2. nih.gov For instance, the hydrosilylation of CO2 using 1,3-bis(2,4,6-trimethylphenyl)imidazolium carboxylate as a catalyst with diphenylsilane (B1312307) has been shown to proceed at room temperature. rsc.org This metal-free approach offers a valuable alternative to traditional metal-catalyzed reductions.
In many transition metal-catalyzed hydrosilylations, the key initial step is the oxidative addition of the Si-H bond of the silane to the metal center. rsc.org For example, in palladium(0)-catalyzed reactions, the Pd(0) complex reacts with the (2,4,6-trimethylphenyl)silane derivative to form a palladium(II) hydrido-silyl complex. rsc.orgnih.gov This oxidative addition is a crucial activation step, bringing both the hydride and the silyl group into the coordination sphere of the metal. Subsequent steps in the catalytic cycle typically involve the coordination of the unsaturated substrate (e.g., alkyne) and migratory insertion of the substrate into either the Pd-H or Pd-Si bond, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org The electronic properties of the silane substituents can significantly influence the equilibrium and kinetics of the oxidative addition step. rsc.org
Alkene Isomerization Catalysis by Ni(0)/Silane Systems
Nickel(0) complexes, in combination with silanes like (2,4,6-trimethylphenyl)silane derivatives, have been developed as effective catalysts for the isomerization of alkenes. uoregon.edufigshare.comresearchgate.net This process is valuable for the synthesis of more stable internal alkenes from terminal alkenes. figshare.com The proposed mechanism involves the in-situ formation of a nickel-hydride species, which is the active catalyst. figshare.comchemrxiv.org This is thought to occur through the oxidative addition of the silane's Si-H bond to the Ni(0) center, although other pathways for Ni-H formation may exist. figshare.com Once formed, the nickel-hydride species adds to the alkene (hydrometallation) to form a nickel-alkyl intermediate. A subsequent β-hydride elimination from a different position in the alkyl chain regenerates the nickel-hydride and releases the isomerized alkene. figshare.com The modularity of this system, allowing for the tuning of both the NHC ligand on the nickel and the substituents on the silane, provides a versatile platform for controlling the catalytic activity and selectivity. figshare.com
Influence of Steric and Electronic Effects of Silane Substituents on Catalytic Activity
The substituents on the silicon atom of the silane play a critical role in determining the outcome of catalytic reactions. utwente.nlnih.gov The bulky 2,4,6-trimethylphenyl group in (2,4,6-trimethylphenyl)silane exerts a significant steric influence. This steric hindrance can affect the approach of the silane to the metal center or the substrate, thereby influencing the rate and selectivity of the reaction.
Electronically, the nature of the substituents on the silane modifies the electron density at the silicon atom and the polarity of the Si-H bond. rsc.org Electron-withdrawing groups tend to make the silicon center more electrophilic and can facilitate oxidative addition to electron-rich metal centers. rsc.org Conversely, electron-donating groups increase the electron density on the silicon. In the context of Ni(0)/silane-catalyzed alkene isomerization, the electronic nature of the silane partner can be readily modified to tune the catalytic system. figshare.com Similarly, in the oxidative addition of silanes to Pd(0) complexes, the electronic properties of the silane substituents have a profound effect on the reaction, with electron-deficient silanes often favoring product formation. rsc.org A systematic investigation of these effects is crucial for the rational design of more efficient and selective catalytic systems. rsc.orgnih.gov
Radical Chemistry and Chain Processes
Radical reactions mediated by silicon hydrides are a cornerstone of modern organic synthesis, offering a less toxic alternative to traditional tin-based reagents. The reactivity in these processes is governed by the generation and subsequent reactions of silyl radicals.
Silyl radicals are typically generated through the abstraction of a hydrogen atom from a silicon hydride (R₃SiH) by a radical initiator. This initiation can be achieved thermally or photochemically. Common initiators include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) or peroxides such as di-tert-butyl peroxide. The majority of radical reactions of synthetic interest are chain processes that operate under reductive conditions. youtube.com
The mechanism begins with the generation of a silyl radical, (TMS)₃Si•, through an initiation process. youtube.com This silyl radical then participates in propagation steps, which typically involve the abstraction of an atom or functional group from an organic substrate to generate a site-specific carbon-centered radical (R•). youtube.com This new radical then abstracts a hydrogen atom from another molecule of the silicon hydride, yielding the reduced organic product (RH) and regenerating the silyl radical to continue the chain reaction. youtube.com
Tris(trimethylsilyl)silane (B43935), (TMS)₃SiH, is a widely used radical-based reducing agent due to its favorable reactivity and lower toxicity compared to organotin compounds like tributyltin hydride. youtube.com Although silanes generally have higher Si-H bond strengths than the Sn-H bonds in stannanes, making them inherently poorer hydrogen atom donors, the unique structure of (TMS)₃SiH makes it an effective mediator for radical reactions. youtube.com
While specific studies on the radical generation from (2,4,6-trimethylphenyl)silane are less common, the principles derived from compounds like (TMS)₃SiH are applicable. The bulky 2,4,6-trimethylphenyl (mesityl) group would be expected to exert a significant steric influence on the silicon center, potentially hindering the approach of the initiating radical and affecting the rate of hydrogen abstraction. Electronically, the mesityl group is electron-donating, which could influence the stability of the resulting silyl radical.
Table 1: Comparison of Silanes Used in Radical Reactions
| Silane | Si-H Bond Dissociation Energy (kcal/mol) | Key Features |
| Triethylsilane | ~90 | Stronger Si-H bond, less effective in some radical chains. |
| Triphenylsilane | ~88 | Reactivity influenced by phenyl groups. |
| Tris(trimethylsilyl)silane | ~84 | Weaker Si-H bond, excellent radical mediator, less toxic alternative to Bu₃SnH. youtube.com |
| (2,4,6-Trimethylphenyl)silane | Not widely reported | Reactivity is expected to be influenced by the steric bulk and electronic properties of the mesityl group. |
Silicon hydrides, particularly (TMS)₃SiH, are versatile reagents for various synthetic transformations. These include radical reductions of functional groups and the mediation of sequential radical reactions. youtube.com The use of (TMS)₃SiH allows for reactions to be conducted under mild conditions, often resulting in excellent yields and high levels of chemo-, regio-, and stereoselectivity. youtube.com For example, cyclizations of bromides mediated by tributyltin hydride can show modest diastereoselectivity, whereas using tris(trimethylsilyl)silane can significantly enhance the diastereomeric ratio of the products. youtube.com
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another important application. youtube.com The radical-based hydrosilylation of alkenes and alkynes is a highly regioselective (anti-Markovnikov) process that yields silyl-substituted compounds. youtube.com The mechanism involves the initial addition of the silyl radical to the unsaturated bond, forming a carbon-centered radical intermediate, which then abstracts a hydrogen from the silane to propagate the chain. youtube.com
Group transfer processes can also be mediated by silyl radicals. For instance, 2-substituted allyl phenyl sulfides or sulfones react with (TMS)₃SiH to yield 2-substituted allyl tris(trimethylsilyl)silanes. youtube.com Some of these products can serve as precursors for the (TMS)₃Si• radical via β-fragmentation, enabling them to mediate group transfer reactions efficiently. youtube.com The presence of a bulky (2,4,6-trimethylphenyl) group on the silicon would likely modulate the kinetics and selectivity of these reduction and group transfer reactions, primarily through steric hindrance affecting the approach of the substrate to the silyl radical or the silane hydrogen donor.
Stereochemical Aspects of Silicon Chemistry
The ability of silicon to form stable, chiral centers has led to significant interest in the stereochemical aspects of its chemistry, with applications in asymmetric synthesis.
A silicon atom bonded to four different substituents constitutes a stereogenic center. The synthesis of enantiopure silanes with silicon-centered chirality is a challenging but important goal, as these compounds have potential applications as chiral ligands and in materials science. elsevierpure.com Unlike carbon, chiral organosilanes are not found in nature, so their synthesis relies on methods like desymmetrization, diastereoselective synthesis, or kinetic resolution of racemic mixtures. elsevierpure.com
The development of catalytic asymmetric methods to create Si-stereogenic centers is an area of active research. rsc.org For instance, a dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes has been developed to provide access to Si-stereogenic silyl ethers. nih.gov This process involves the use of strong and confined imidodiphosphorimidate (IDPi) catalysts and proceeds through a proposed mechanism that includes the epimerization of a catalyst-bound intermediate. nih.gov
The conformational rigidity of the silane is crucial for effective chirality transfer in asymmetric catalysis. researchgate.net A comparative study between a cyclic and an acyclic silane with silicon-centered chirality demonstrated that the cyclic framework, which leads to a more locked conformation, improves the degree of organization in the transition state, resulting in better stereoselectivity. researchgate.net The bulky (2,4,6-trimethylphenyl) group, with its significant steric requirements, would be expected to heavily influence the conformational preferences and the energy barriers for epimerization at a stereogenic silicon center, making it a valuable substituent for controlling stereochemistry.
Nucleophilic substitution at silicon can proceed through various mechanisms, often differing from those at carbon. libretexts.org While SN2-type reactions at carbon famously proceed with inversion of configuration (Walden inversion), substitutions at silicon can occur with either retention or inversion of stereochemistry. nih.gov
Retention of configuration is a key feature of the internal nucleophilic substitution (SNi) mechanism. elsevierpure.com This pathway is often observed in reactions where the leaving group and the nucleophile are part of the same entity, such as the chlorination of alcohols with thionyl chloride. elsevierpure.com The key feature is the formation of an intermediate where the nucleophile is delivered to the electrophilic center from the same face as the departing leaving group, leading to retention of the original stereochemistry. elsevierpure.com
For silicon, stereoretentive nucleophilic substitution is plausible, especially with sterically demanding substituents. The presence of a bulky group like 2,4,6-trimethylphenyl would sterically shield the silicon center, making a backside SN2 attack difficult. This steric hindrance could favor a frontside attack mechanism or an associative pathway involving a pentacoordinate intermediate, which can lead to retention of configuration. For example, the reaction of a chiral hydrosilane with a Pt catalyst to form a silyl ether has been observed to proceed with retention of configuration at the silicon stereocenter. elsevierpure.com The specific mechanism is highly dependent on the substrate, nucleophile, leaving group, and reaction conditions.
Table 2: General Stereochemical Outcomes of Nucleophilic Substitution at Silicon
| Mechanism | Key Feature | Stereochemical Outcome |
| SN2-like (backside attack) | A single transition state with inversion of geometry. | Inversion |
| Associative (via pentacoordinate intermediate) | Formation of a stable or transient trigonal bipyramidal intermediate. Can undergo pseudorotation. | Retention or Inversion |
| SNi (internal nucleophilic substitution) | Nucleophile is delivered internally from the same face as the leaving group. | Retention elsevierpure.com |
Photochemical Processes of Acylsilanes
Acylsilanes are a class of compounds that exhibit unique photochemical reactivity, most notably the photo-Brook rearrangement. Recent research has explored the photochemistry of complex acylsilanes, including those bearing the (2,4,6-trimethylphenyl) group.
A 2024 study detailed the synthesis and photochemistry of several novel acylsilanes, including tris(trimethoxysilyl)(2,4,6-trimethylphenyl)silane. nih.gov, elsevierpure.com Upon irradiation with light (λ = 405 nm) in a benzene (B151609) solution, this compound undergoes a photochemical rearrangement. semanticscholar.org The foundational mechanism is the well-known Brook rearrangement, which involves a 1,2-shift of a silyl group from carbon to an oxygen atom, leading to the formation of a siloxycarbene intermediate. nih.gov In the case of these acylsilanes, this rearrangement results in the formation of reactive silene intermediates (compounds with a Si=C double bond). semanticscholar.org
The photolysis of tris(trimethoxysilyl)(2,4,6-trimethylphenyl)silane was shown to produce a silene rearrangement product. semanticscholar.org The formation of the silene was confirmed by NMR spectroscopy after just five minutes of irradiation and further supported by trapping experiments with methanol, which intercepts the silene to form a corresponding methoxysilane (B1618054) adduct. semanticscholar.org In the absence of a trapping agent, the highly reactive silene intermediate undergoes dimerization. semanticscholar.org
The mechanism of these photochemical transformations is complex and has been elucidated with the aid of Density Functional Theory (DFT) calculations. nih.gov, elsevierpure.com These studies provide a detailed picture of the energy landscape of the rearrangement and subsequent reactions of the silene intermediates. The specific substituents on the acylsilane, such as the tris(trimethoxysilyl) and the 2,4,6-trimethylphenyl groups, play a crucial role in determining the stability and reactivity of the intermediates and the nature of the final products. nih.gov
Table 3: Summary of Photochemical Investigation of Tris(trimethoxysilyl)(2,4,6-trimethylphenyl)silane
| Parameter | Observation / Finding | Source(s) |
| Reactant | Tris(trimethoxysilyl)(2,4,6-trimethylphenyl)silane | nih.gov, semanticscholar.org |
| Reaction Condition | Irradiation at λ = 405 nm in benzene solution. | semanticscholar.org |
| Primary Process | Photo-Brook rearrangement. | nih.gov |
| Key Intermediate | Silene (Si=C double bond species). | semanticscholar.org |
| Experimental Evidence | NMR spectroscopy, trapping experiments with methanol. | semanticscholar.org |
| Final Product (without trapping) | Dimerization product of the silene intermediate. | semanticscholar.org |
Norrish Type I α-Cleavage for Radical Formation
The Norrish Type I reaction is a characteristic photochemical process for ketones and aldehydes, involving the homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group. wikipedia.orgnumberanalytics.com Upon absorption of light, the carbonyl compound is promoted to an excited state, which can then break apart to yield two radical fragments: an acyl radical and an alkyl radical. wikipedia.org
In the context of acylsilanes, this α-cleavage of the silicon-carbonyl bond (Si-C(O)) is a potential pathway for generating silyl radicals and acyl radicals. While the Brook rearrangement is often the more dominant pathway, Norrish Type I cleavage represents an important competing mechanism, especially in the design of photoinitiators for radical polymerization. wikipedia.orgresearchgate.net
Research has demonstrated that acyl radicals can be effectively generated from various acylsilane precursors through visible-light photoredox catalysis. acs.orgnih.govnih.gov A prominent example involving the specified structural motif is tetrakis(2,4,6-trimethylbenzoyl)silane (TTBS). This compound functions as a novel visible light photoinitiation system. Upon irradiation with visible light (λ > 400 nm), it decomposes and promotes the cationic polymerization of monomers like oxiranes and vinyl ethers in the presence of onium salts, indicating the formation of reactive radical species. researchgate.net
The photochemical lability of the 2,4,6-trimethylbenzoyl (mesitoyl) group itself is well-documented. For instance, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TMDPO), a related photoinitiator, undergoes efficient α-scission when irradiated with UV light (e.g., 347 nm). afinitica.com This cleavage yields a 2,4,6-trimethylbenzoyl radical and a diphenyl phosphonyl radical. afinitica.com The formation of the stabilized mesitoyl radical highlights the propensity of this moiety to participate in homolytic bond cleavage, a foundational step of the Norrish Type I reaction.
| Precursor Compound | Conditions | Primary Radical Fragments | Application/Observation |
|---|---|---|---|
| Tetrakis(2,4,6-trimethylbenzoyl)silane (TTBS) | Visible light (λ > 400 nm), in presence of onium salts | Mesitoyl radicals and silyl radicals | Initiation of cationic polymerization. researchgate.net |
| 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TMDPO) | UV light (e.g., 347 nm) | 2,4,6-Trimethylbenzoyl radical, Diphenyl phosphonyl radical | Photoinitiation of radical polymerization. afinitica.com |
Brook Rearrangement to Siloxycarbenes
The Brook rearrangement is a well-established reaction in organosilicon chemistry involving the intramolecular migration of a silicon atom from a carbon to an oxygen atom. wikipedia.orgorganic-chemistry.org For acylsilanes, particularly those with a π-system conjugated to the carbonyl group, this transformation is commonly initiated by light, leading to a photo-Brook rearrangement. nih.gov The process is thermodynamically driven by the formation of the highly stable silicon-oxygen (Si-O) bond. organic-chemistry.org
Upon photo-irradiation, an acylsilane undergoes a 1,2-migration of the silyl group from the carbonyl carbon to the carbonyl oxygen. This rearrangement does not produce radicals but instead forms a highly reactive intermediate known as a siloxycarbene . nih.govnovartis.com These species are singlet nucleophilic carbenes that can participate in a wide array of subsequent chemical transformations. nih.govchemrxiv.org
Studies on mesityl-substituted acylsilanes provide direct evidence for this pathway. The photolysis of (mesityl)(tris(trimethylsilyl)silyl)ketone at 405 nm in benzene results in a Brook-type rearrangement to form a silene intermediate. This reactive silene is not isolated but can undergo subsequent reactions, such as an intramolecular C-H bond addition involving one of the ortho-methyl groups of the mesityl ring to form a spirocyclic compound, or it can dimerize. nih.gov The proposed mechanism is further supported by trapping experiments with methanol. nih.gov
The synthetic utility of these photogenerated siloxycarbenes is significant. They are capable of inserting into polar X-H bonds with high efficiency. nih.gov For example, acylsilanes can be used in "photo-click" reactions with indoles, where the generated siloxycarbene inserts into the indole (B1671886) N-H bond to form stable silylated N,O-acetals under mild visible light irradiation. nih.gov This highlights the potential of acylsilanes derived from (2,4,6-trimethylphenyl)silane as precursors for generating valuable and reactive intermediates for complex molecular synthesis. novartis.comnih.govrsc.org
| Precursor Compound | Conditions | Intermediate | Observed Products |
|---|---|---|---|
| (Mesityl)(tris(trimethylsilyl)silyl)ketone | λ = 405 nm, Benzene | Brook-type silene | Spirocyclic C-H insertion product and silene dimer. nih.gov |
| Generic Aryl Acylsilane | Visible light (e.g., 415 nm) | Siloxycarbene | N,O-acetal (from trapping with indole). nih.gov |
| Generic Acylsilane | Visible light | Siloxycarbene | Siloxyketone (from trapping with pyruvate (B1213749) electrophiles). chemrxiv.org |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the phenyl ring, and the Si-H protons. The aromatic protons would likely appear as a singlet due to the symmetry of the mesityl group. The methyl protons would also give rise to one or more sharp singlets. The Si-H protons would appear as a characteristic multiplet, with coupling to the silicon-29 (B1244352) isotope.
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methyl carbons, and potentially the Si-C bond. The chemical shifts would be influenced by the silicon substituent and the methyl groups on the ring.
²⁹Si NMR: The silicon-29 NMR spectrum would provide a direct probe of the silicon environment and would be highly sensitive to the electronic and steric effects of the mesityl group.
Photoinitiation Systems for Polymerization
Infrared (IR) Spectroscopy
The IR spectrum of Silane (B1218182), (2,4,6-trimethylphenyl)- would be characterized by strong Si-H stretching vibrations, typically observed in the region of 2100-2200 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-H bending vibrations from the methyl groups, would also be present.
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 150.29). Fragmentation patterns would likely involve the loss of the silyl (B83357) group or methyl groups from the aromatic ring.
Chemical Reactivity and Steric Influence
Reactions Involving the Si-H Bond
The Si-H bond is a key functional group, participating in reactions such as hydrosilylation, where it adds across a double or triple bond, and reduction reactions. The steric bulk of the mesityl group would be expected to decrease the rate of these reactions compared to less hindered silanes like phenylsilane.
Hydrolytic Stability and the Role of Steric Hindrance
One of the most significant consequences of the steric hindrance in Silane, (2,4,6-trimethylphenyl)- is its enhanced hydrolytic stability. The bulky mesityl group physically blocks the approach of water molecules to the silicon center, thereby slowing down the hydrolysis of the Si-H bond to form a silanol (B1196071) (R₃SiOH) and ultimately a disiloxane (B77578) (R₃Si-O-SiR₃). This increased stability is a desirable property in many applications where moisture sensitivity is a concern.
Challenges in the Synthesis of Sterically Encumbered Organosilanes
The synthesis of sterically hindered organosilanes, such as those containing the mesityl group, is often complicated by the sheer size of the organic substituent attached to the silicon atom. nih.govmdpi.comthieme-connect.de This steric bulk can impede the approach of reagents to the reaction center, leading to a number of synthetic hurdles. mdpi.comnih.gov
Limitations of Conventional Anionic Approaches (e.g., Organolithium, Grignard Reagents)
Traditional methods for forming carbon-silicon bonds often rely on the reaction of a silicon electrophile with a potent carbon nucleophile, such as an organolithium or Grignard reagent. libretexts.org While effective for less hindered systems, these strongly basic reagents can lead to low yields and are often incompatible with many functional groups when synthesizing bulky organosilanes. nih.govresearchgate.net The harsh reaction conditions required can also lead to undesirable side reactions. nih.gov
For instance, the reaction of organolithium or Grignard reagents with chlorosilanes can be sluggish or fail altogether when sterically demanding groups are involved. researchgate.netresearchgate.net The bulky nature of the mesityl group can physically block the nucleophilic attack on the silicon center, making the desired substitution difficult to achieve. nih.gov
Impact of Steric Hindrance on Reaction Yields and Functional Group Tolerance
Steric hindrance is a major determinant of reaction outcomes in the synthesis of bulky organosilanes. nih.gov The presence of large substituents, like the mesityl group, can dramatically lower reaction yields by slowing down the desired transformation, allowing side reactions to become more prominent. nih.govmdpi.com This steric congestion also limits the range of functional groups that can be present in the starting materials, as the harsh conditions often required for the C-Si bond formation can lead to their degradation. nih.govnih.gov
Strategies for Carbon-Silicon Bond Formation
To address the limitations of conventional methods, researchers have developed alternative strategies for the efficient synthesis of sterically hindered organosilanes like (2,4,6-trimethylphenyl)silane and its derivatives. These methods often employ milder reaction conditions and exhibit greater functional group tolerance.
Coupling Reactions (e.g., Benzylic Halides and Arylhalosilanes with Sonication)
A high-yielding and general strategy for accessing bulky and functionalized benzylic silanes involves the coupling of benzylic halides and arylhalosilanes with the aid of sonication. nih.gov This method provides a viable alternative to the more traditional anionic approaches. nih.gov The use of ultrasound can promote the reaction, likely by enhancing mass transport and activating the reacting species, thereby overcoming the steric barriers. This approach has been shown to be effective for creating a variety of bulky benzylic silanes. nih.gov
Reactions with Organometallic Reagents (e.g., Aryllithium Reagents with Chlorosilanes)
Despite the limitations, reactions involving organometallic reagents can be optimized for the synthesis of bulky silanes. One approach involves the reaction of aryllithium reagents with chlorosilanes. wikipedia.org Careful control of reaction conditions, such as temperature and the choice of solvent, can help to mitigate the negative effects of steric hindrance and improve the yield of the desired arylsilane. For example, silylation at low temperatures can favor the formation of the desired monoaryl siloxane. researchgate.net
| Reactants | Product | Conditions | Yield |
| Aryl Grignard Reagent + Tetraethyl Orthosilicate | Aryl(triethoxy)silane | -30°C in THF | Good |
| Aryllithium Reagent + Tetraethyl Orthosilicate | Aryl(triethoxy)silane | -78°C in Ether | Good |
| 3-Bromotoluene (via Grignard) + Tetramethyl Orthosilicate | Trimethoxy(3-methylphenyl)silane | - | 38% |
This table presents data on the synthesis of aryl(trialkoxy)silanes from aryl Grignard and lithium reagents. researchgate.net
Silylation of Aryl Halides with Monoorganosilanes Activated by Lithium Alkoxide
A newer, milder method for the formation of carbon-silicon bonds involves the silylation of aryl halides with monoorganosilanes in the presence of a lithium alkoxide activator. nih.govacs.orgacs.orgfigshare.com In this reaction, the lithium alkoxide activates the monoorganosilane to form a transient LiH/alkoxysilane complex. nih.govacs.orgacs.orgfigshare.com This complex then reacts rapidly with aryl halides at room temperature to produce a diorganosilane. nih.govacs.orgacs.orgfigshare.com
Experimental and theoretical studies suggest that the mechanism involves a nucleophilic attack of the LiH on the halogen atom of the aryl halide. nih.govacs.org This generates a transient organolithium/alkoxysilane intermediate, which then undergoes a rapid carbon-silicon bond formation within the complex. nih.govacs.org A key advantage of this method is its insensitivity to steric hindrance, and it avoids the formation of tri- or tetraorganosilane byproducts. acs.org
| Aryl Halide | Monoorganosilane | Product | Conversion | Yield |
| 1-Iodonaphthalene | Phenylsilane | 1-(Phenylsilyl)naphthalene | 100% | - |
| Iodobenzene | Phenylsilane | Phenyl(phenyl)silane | - | ~50% |
| 4-Iodotoluene | Phenylsilane | Phenyl(p-tolyl)silane | - | ~50% |
This table illustrates the scope of the silylation reaction of aryl halides with monoorganosilanes activated by lithium tert-butoxide. acs.orgacs.org
An exploration into the advanced synthetic methodologies for derivatives of (2,4,6-trimethylphenyl)silane reveals a sophisticated landscape of chemical reactions. These methods enable the precise construction of complex silicon-based molecules, leveraging the unique steric properties of the 2,4,6-trimethylphenyl (mesityl) group. This article delves into specific synthetic techniques, from the reduction of halosilane precursors to the controlled assembly of intricate oligosilane chains and the targeted synthesis of sterically crowded diarylsilanes.
Computational and Theoretical Studies on 2,4,6 Trimethylphenyl Silane Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reaction mechanisms of organosilicon compounds. For systems incorporating the bulky (2,4,6-trimethylphenyl) ligand, DFT calculations have been instrumental in understanding the formation and nature of highly reactive intermediates, such as silylium (B1239981) ions.
A landmark example is the study of the trimesitylsilylium ion, [Mes₃Si]⁺, where DFT calculations were crucial in interpreting experimental findings. The crystallographic evidence for a free silylium ion, [(Mes)₃Si]⁺[H-CB₁₁Me₅Br₆]·C₆H₆, was strongly supported by DFT calculations. ucr.edunih.gov These calculations provided optimized geometries and electronic structures that correlated well with the experimental data, confirming the three-coordinate, planar nature of the silicon center. ucr.edu The ortho-methyl groups of the mesityl substituents play a critical role in sterically shielding the silicon atom from nucleophilic attack, a feature clearly elucidated by computational models. ucr.eduresearchgate.net
DFT calculations have also been employed to study the stability of various silylium ions. The choice of bulky substituents like the mesityl group is a key strategy in the synthesis of stable silylium ions. thieme-connect.de Computational studies on these systems help in understanding the delicate balance between steric protection and electronic stabilization.
Furthermore, DFT has been used to investigate reaction pathways involving silylenes, which are divalent silicon species. While direct studies on (2,4,6-trimethylphenyl)silylene are not abundant, research on related bulky silylenes has shown that DFT can predict the activation barriers for various rearrangement and insertion reactions. For instance, studies on the thermal rearrangement of trimethylsilylsilylene have utilized DFT to map out complex reaction pathways and determine the associated activation energies. researchgate.net These studies provide a framework for understanding how the (2,4,6-trimethylphenyl) substituent would influence the reactivity of a silylene center.
Modeling of Reaction Pathways and Energy Barriers
The modeling of reaction pathways and the calculation of associated energy barriers are critical for understanding and predicting the course of chemical reactions. For (2,4,6-trimethylphenyl)silane systems, this is particularly important for processes such as hydride abstraction to form silylium ions or the reactions of silylene intermediates.
Computational studies on the formation of silylium ions from triarylsilanes have provided detailed energy profiles. The hydride transfer reaction, a common method for generating silylium ions, has been modeled using computational methods. thieme-connect.de These models can predict the feasibility of a reaction and the stability of the resulting cationic species. The large steric bulk of the mesityl groups can hinder the approach of reactants, a factor that can be quantified through the calculation of reaction barriers. thieme-connect.de
In the context of silylenes, computational modeling has been used to explore various reaction channels, including intramolecular C-H bond insertion and 1,2-migrations. For example, DFT calculations have been used to determine the energy barriers for C-H insertion in different silylene species. researchgate.net These calculations have shown that the electronic state of the silylene (singlet or triplet) has a significant impact on the reaction barrier. researchgate.netdntb.gov.ua Such computational insights are crucial for designing experiments and interpreting reaction outcomes.
The table below presents a hypothetical representation of calculated energy barriers for different reaction pathways of a generic bulky silylene, illustrating the type of data that can be obtained from computational modeling.
| Reaction Pathway | Silylene Electronic State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular C-H Insertion | Singlet | 22.7 |
| Intramolecular C-H Insertion | Triplet | 34.6 |
| 1,2-Methyl Shift | Singlet | 18.5 |
Predictive Studies of Electronic and Steric Effects
A key advantage of computational chemistry is its ability to predict the influence of electronic and steric effects on molecular properties and reactivity. The (2,4,6-trimethylphenyl) group is a prime example where these effects are pronounced and intricately linked.
Computational studies on the [Mes₃Si]⁺ cation have provided quantitative measures of the steric shielding afforded by the mesityl groups. The propeller-like arrangement of the three mesityl groups around the silicon center is a result of minimizing non-bonded repulsions between the ortho-methyl groups while allowing for some degree of π-conjugation between the aryl rings and the silicon p-orbital. ucr.edu DFT calculations have been able to reproduce the experimentally observed twist angles of the mesityl groups relative to the Si-C bonds, providing a quantitative understanding of these steric interactions. ucr.edu
| Mesityl Group | Experimental Twist Angle (°) | Calculated Twist Angle (°) |
|---|---|---|
| 1 | 51.3 | 47.3 - 49.0 (average) |
| 2 | 54.5 | |
| 3 | 41.9 |
Note: The calculated values represent a range from different computational methods as cited in the literature. ucr.edu
Beyond simple structural parameters, computational methods can also predict electronic properties such as charge distribution, molecular orbital energies, and NMR chemical shifts. For the [Mes₃Si]⁺ ion, the calculated ²⁹Si NMR chemical shift was in excellent agreement with the experimental value, further validating the accuracy of the computational model and confirming the silylium ion character. researchgate.net
Predictive studies also extend to understanding the stability of different isomers and conformers. General theoretical studies on steric versus electronic effects, while not specific to (2,4,6-trimethylphenyl)silane, provide a framework for understanding how the bulky and electron-donating mesityl group would influence the relative energies of different molecular arrangements. researchgate.net For instance, in systems like mesitylcopper, DFT calculations have shown a strong electronic driving force for aggregation, which is balanced by steric repulsion between the mesityl groups. chemrxiv.orgresearchgate.net Similar principles can be applied to predict the behavior of (2,4,6-trimethylphenyl)silane in various chemical environments.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for Complex Architectures
A significant area for future research lies in the development of novel synthetic methodologies to incorporate (2,4,6-trimethylphenyl)silane into complex molecular architectures. The creation of intricate, three-dimensional structures where the silane (B1218182) moiety acts as a key building block is a primary objective.
Dendrimers and Hyperbranched Polymers: The synthesis of dendrimers and hyperbranched polymers featuring the (2,4,6-trimethylphenyl)silyl group is a promising direction. rsc.orgnih.gov Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of functional end groups. rsc.orgnih.gov The synthesis can be approached in two main ways: the divergent method, which starts from a central core and grows outwards, and the convergent method, where dendritic wedges are built first and then attached to a core. nih.govnih.gov The steric bulk of the mesityl group could be exploited to control the morphology and density of these macromolecules, potentially leading to materials with unique encapsulation properties. researchgate.net Accelerated synthetic approaches, such as those employing click chemistry, could be instrumental in efficiently constructing these complex structures. rsc.org
Macrocycles and Cages: Another avenue is the construction of macrocycles and molecular cages. The defined geometry and steric hindrance of the mesityl group can be used to direct the formation of specific cyclic structures. These molecules could have applications in host-guest chemistry, acting as sensors or transport agents for specific molecules.
Future work in this area will likely involve multi-step reaction sequences, leveraging the reactivity of the Si-H bond for controlled, iterative additions to build up these complex and well-defined structures.
Expansion of Catalytic Applications and Selectivity Enhancements
The steric bulk of (2,4,6-trimethylphenyl)silane makes it an attractive candidate for applications in catalysis where selectivity is paramount.
Hydrosilylation Reactions: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. While tertiary silanes are used in these reactions, the unique steric profile of mesitylsilane could offer enhanced selectivity. acs.org Future research will likely focus on its application in the anti-Markovnikov hydrosilylation of alkenes, catalyzed by earth-abundant metals like nickel or cobalt, to produce linear silanes from readily available internal alkenes. acs.orgdp.tech The steric hindrance of the silane can play a crucial role in directing the regioselectivity of the addition. dp.tech
Asymmetric Catalysis: A significant opportunity lies in the development of chiral ligands derived from (2,4,6-trimethylphenyl)silane for asymmetric catalysis. By introducing chirality into the silane structure, it may be possible to create catalysts that can induce high levels of enantioselectivity in a variety of organic transformations.
Reductive Processes: Silanes are effective reducing agents, and mesitylsilane could be employed in novel reductive processes. nottingham.ac.uk For instance, its use in the catalytic reduction of esters to ethers or in reductive variations of reactions like the Beckmann rearrangement presents an area ripe for exploration. nottingham.ac.uk The combination of its reducing ability and steric bulk could lead to unique reactivity and selectivity profiles.
A summary of potential catalytic applications is presented in the table below.
| Catalytic Application | Potential Role of (2,4,6-trimethylphenyl)silane | Desired Outcome |
| Alkene Hydrosilylation | Sterically demanding hydrosilylating agent | High anti-Markovnikov selectivity |
| Asymmetric Synthesis | Precursor to bulky chiral ligands | High enantioselectivity |
| Reductive Transformations | Selective reducing agent | Mild and selective reduction of functional groups |
Advanced Materials Design Through Tailored Silane Structures
The incorporation of (2,4,6-trimethylphenyl)silane into polymeric and composite materials is a promising avenue for creating advanced materials with tailored properties.
Silylated Polymers: The use of sterically hindered silanes in waterborne systems has been a subject of study, and these principles can be extended to mesitylsilane. taylorfrancis.comtaylorfrancis.com By incorporating it as a monomer or cross-linking agent in polymers like polyacrylates or polyethylenes, it is possible to influence properties such as thermal stability, hydrophobicity, and mechanical strength. The bulky mesityl group can restrict chain mobility and affect the final morphology of the polymer.
Organic-Inorganic Hybrid Materials: Future research could focus on creating hybrid materials that combine the properties of the organic mesityl group with an inorganic silica (B1680970) network. These materials could find applications as high-performance coatings, sealants, or in the fabrication of specialized optical and electronic devices. The curing of silane-functionalized polymers, often promoted by a catalyst, is a key step in producing these materials. google.com
Integration of Computational Chemistry for Rational Design
Computational chemistry is a powerful tool for predicting and understanding chemical phenomena, and its application to (2,4,6-trimethylphenyl)silane is a key future direction. Current time information in Bangalore, IN.acs.org
Reaction Modeling: Techniques such as Density Functional Theory (DFT) can be used to model the transition states of reactions involving mesitylsilane. This allows for a detailed understanding of the factors that control reactivity and selectivity. For example, computational studies can elucidate the mechanistic pathways in catalytic hydrosilylation, helping to explain the observed product distributions. acs.org
Materials Prediction: Computational methods can also be used to predict the properties of materials containing the (2,4,6-trimethylphenyl)silyl moiety. By simulating polymer chain interactions and bulk material properties, researchers can rationally design materials with specific characteristics before undertaking extensive experimental work. This synergy between computational and experimental approaches accelerates the development of new materials. acs.org
Exploration of New Reactivity Modes and Transformations
Beyond its established reactivity, there are opportunities to discover novel transformations involving (2,4,6-trimethylphenyl)silane.
Activation of Small Molecules: A frontier in chemistry is the activation of small, abundant molecules. Future research could explore the potential of mesitylsilane and its derivatives to react with molecules like carbon dioxide or dinitrogen, possibly mediated by transition metal complexes. The unique electronic and steric environment provided by the mesityl group could facilitate such challenging transformations.
Generation of Reactive Intermediates: The Si-H bond of (2,4,6-trimethylphenyl)silane can be a precursor to highly reactive silicon-centered intermediates, such as silylenes or silyl (B83357) radicals. Investigating new methods to generate these species and studying their subsequent reactions could lead to the development of entirely new synthetic methodologies for forming silicon-carbon and other silicon-element bonds.
Q & A
Q. What are the common synthetic routes for preparing (2,4,6-trimethylphenyl)silane, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves reacting silicon halides (e.g., SiCl₄) with a Grignard reagent derived from 2,4,6-trimethylbromobenzene. Key steps include rigorous anhydrous conditions and inert atmosphere (e.g., N₂/Ar). Post-synthesis, purification via fractional distillation or recrystallization is essential. Structural confirmation requires:
Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence the reactivity of silane derivatives in cross-coupling reactions?
- Methodological Answer : The bulky substituent hinders nucleophilic attack at the silicon center, reducing reactivity in reactions like hydrosilylation. To mitigate this:
- Use polar solvents (e.g., THF) to stabilize transition states.
- Employ catalysts (e.g., Pt/C, Rh complexes) to lower activation barriers.
- Compare kinetic data with less hindered analogs (e.g., phenylsilane) to quantify steric effects via Hammett plots or computational modeling .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of (2,4,6-trimethylphenyl)silane derivatives, and how can experimental parameters be optimized?
- Methodological Answer : Challenges include:
- Disordered crystal packing due to bulky substituents, resolved by collecting data at low temperatures (e.g., 173 K) to minimize thermal motion .
- Multiple molecules in asymmetric units , addressed using software like SHELX for refining occupancy ratios.
- Space group ambiguity : Test multiple space groups (e.g., triclinic vs. monoclinic) and validate via R-factor convergence .
Q. How do electronic versus steric effects of the 2,4,6-trimethylphenyl substituent impact the silicon center's electrophilicity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric effects dominate, shielding the Si center and reducing electrophilicity. Quantify via competitive reactions with varying nucleophiles (e.g., F⁻ vs. Cl⁻).
- Electronic effects are secondary but can be probed using substituent-modified analogs (e.g., 2,4,6-trichlorophenylsilane). Computational tools (DFT) assess charge distribution at Si .
Q. In studies reporting contradictory catalytic efficiencies of (2,4,6-trimethylphenyl)silane-based catalysts, what factors should be considered to reconcile discrepancies?
- Methodological Answer :
- Reaction conditions : Temperature, solvent polarity, and moisture levels significantly alter catalytic cycles. Replicate studies under standardized conditions.
- Impurity analysis : Trace halides or oxygenates (e.g., silanols) can deactivate catalysts. Use elemental analysis and XPS to verify purity.
- Structural variations : Compare crystallographic data (e.g., Si-C bond lengths) across studies to identify conformational differences impacting reactivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported bond parameters for (2,4,6-trimethylphenyl)silane derivatives across structural studies?
- Methodological Answer :
- Standardize refinement protocols : Ensure identical software (e.g., Olex2 vs. SHELX) and weighting schemes.
- Re-examine diffraction data : Check for twinning or absorption artifacts using PLATON.
- Cross-validate with spectroscopy : Compare XRD-derived bond lengths with NMR J-coupling constants for consistency .
Applications in Materials Science
Q. What strategies enhance the integration of (2,4,6-trimethylphenyl)silane into hybrid organic-inorganic materials?
- Methodological Answer :
- Surface functionalization : Use sol-gel methods with silane precursors to anchor aryl groups onto SiO₂ matrices.
- Copolymer design : Incorporate into block copolymers via controlled radical polymerization (e.g., ATRP) to tune thermal stability.
- Characterization : Employ TGA for degradation analysis and AFM to assess surface morphology 18.DSPE-hyd-PEG-Silane简介01:05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

